molecular formula C13H18N2O B574121 N-Methyl-4-(Piperidin-4-Yl)Benzamide CAS No. 161610-09-9

N-Methyl-4-(Piperidin-4-Yl)Benzamide

Cat. No.: B574121
CAS No.: 161610-09-9
M. Wt: 218.3
InChI Key: MDCWPUNPTDQWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-4-(Piperidin-4-Yl)Benzamide” is a compound with the molecular weight of 254.76 . It is a solid substance that should be stored at 2-8°C .


Synthesis Analysis

Piperidine derivatives, including “this compound”, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18N2O.ClH/c1-14-13 (16)12-4-2-10 (3-5-12)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3, (H,14,16);1H .


Physical and Chemical Properties Analysis

“this compound” is a solid substance that should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Novel benzamides and their metal complexes have been synthesized, exhibiting significant antibacterial activity against a range of bacterial strains. These compounds show potential for developing new antibacterial agents (Khatiwora et al., 2013).

Bioactivity Studies

  • The antibacterial activity of metal complexes derived from benzamides, including compounds structurally related to N-Methyl-4-(Piperidin-4-Yl)Benzamide, indicates their potential as leads for new antibacterial drugs (Khatiwora et al., 2013).

Capillary Electrophoresis Applications

  • A study on nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, including this compound derivatives, demonstrated the method's effectiveness for quality control in pharmaceuticals (Ye et al., 2012).

Analgesia and Opioid Receptor Agonism

  • N,N-Diethyl derivatives of this compound have been identified as novel δ-opioid agonists with promising analgesic and antidepressive effects, representing potential drugs for chronic pain treatment (Nozaki et al., 2012).

Antineoplastic Properties

  • Flumatinib, a tyrosine kinase inhibitor with a related structure, has undergone metabolic studies in chronic myelogenous leukemia patients, highlighting the importance of understanding the metabolism of such compounds for effective cancer treatment (Gong et al., 2010).

Serotonin Receptor Agonism

  • Benzamide derivatives have been synthesized as potent serotonin 4 receptor agonists, showing potential for gastrointestinal motility improvement. This research opens avenues for developing new treatments for gastrointestinal disorders (Sonda et al., 2003).

Optical Limiting Materials

  • Computational and experimental studies on derivatives, including a focus on this compound, have explored their potential as optical limiting materials, indicating their suitability for applications in laser protection and optical modulation (Prathebha et al., 2022).

Mechanism of Action

While the specific mechanism of action for “N-Methyl-4-(Piperidin-4-Yl)Benzamide” is not clear, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

“N-Methyl-4-(Piperidin-4-Yl)Benzamide” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P280, P301+P312, and P302+P352 .

Properties

IUPAC Name

N-methyl-4-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-13(16)12-4-2-10(3-5-12)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCWPUNPTDQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654115
Record name N-Methyl-4-(piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161610-09-9
Record name N-Methyl-4-(piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.